2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile

Description

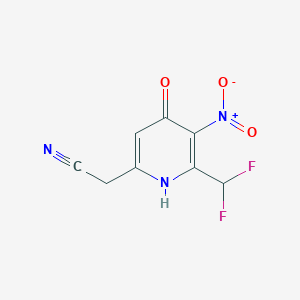

2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile is a pyridine-based heterocyclic compound featuring a difluoromethyl (-CF₂H) group at position 2, a hydroxyl (-OH) group at position 4, a nitro (-NO₂) group at position 3, and an acetonitrile (-CH₂CN) moiety at position 6. This compound’s structural complexity confers unique electronic and steric properties, making it a promising intermediate for pharmaceutical synthesis. Its nitro and hydroxyl groups contribute to polar interactions, while the difluoromethyl group enhances metabolic stability and bioavailability .

Properties

Molecular Formula |

C8H5F2N3O3 |

|---|---|

Molecular Weight |

229.14 g/mol |

IUPAC Name |

2-[6-(difluoromethyl)-5-nitro-4-oxo-1H-pyridin-2-yl]acetonitrile |

InChI |

InChI=1S/C8H5F2N3O3/c9-8(10)6-7(13(15)16)5(14)3-4(12-6)1-2-11/h3,8H,1H2,(H,12,14) |

InChI Key |

VEXUCVJLBOSQID-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=C(C1=O)[N+](=O)[O-])C(F)F)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile typically involves multiple steps, starting from commercially available precursorsThese reactions can be carried out using various reagents such as difluorocarbene precursors or difluoromethyl halides under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts plays a crucial role in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in the formation of amines .

Scientific Research Applications

2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The nitro group may participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Key Structural Analogs :

2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile (): Substituents: Amino (-NH₂) at position 4, methoxy (-OCH₃) at position 2, difluoromethyl at position 6. Comparison:

- Methoxy increases lipophilicity, whereas the hydroxyl group in the target compound improves aqueous solubility .

- Both compounds share the difluoromethyl group, suggesting similar metabolic stability .

EP 4 374 877 A2 (Example 68) ():

- Substituents : Trifluoromethyl (-CF₃) and chloro (-Cl) groups on pyridine rings.

- Comparison :

Fluorination Patterns and Pharmacokinetics

Fluorine substitution significantly impacts drug-like properties:

- Difluoromethyl (-CF₂H) : Balances metabolic stability and steric bulk. Compared to trifluoromethyl (-CF₃), it has reduced electron-withdrawing effects, which may preserve basicity of adjacent groups .

- Non-fluorinated analogs: Lower metabolic stability due to susceptibility to oxidative degradation.

Data Table: Comparative Properties

| Property | 2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile | 2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile | EP 4 374 877 A2 (Example 68) |

|---|---|---|---|

| Substituents | -CF₂H, -OH, -NO₂, -CH₂CN | -CF₂H, -NH₂, -OCH₃, -CH₂CN | -CF₃, -Cl, -CONH₂ |

| LogP (Predicted) | ~1.2 (moderate polarity) | ~1.8 (higher lipophilicity) | ~2.5 (highly lipophilic) |

| Metabolic Stability | High (due to -CF₂H) | High | Very high (due to -CF₃) |

| Synthetic Yield | Moderate (nitration steps challenging) | High (amino group introduced via amination) | Low (complex coupling steps) |

Biological Activity

2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of difluoromethyl, hydroxy, nitro, and acetonitrile functional groups, exhibits a range of pharmacological properties that make it a candidate for further research in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of 227.17 g/mol. Its structure includes a pyridine ring that is crucial for its biological activity. The presence of the nitro group is particularly significant as it can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA and cause cellular damage. For instance, similar nitro derivatives have been shown to exhibit strong activity against various microorganisms by producing toxic intermediates upon reduction .

Table 1: Comparison of Antimicrobial Activities

| Compound Name | Activity | Mechanism |

|---|---|---|

| Metronidazole | High | Nitro group reduction leading to DNA damage |

| Chloramphenicol | Moderate | Inhibition of protein synthesis |

| This compound | TBD | Potentially similar mechanisms as above |

Anti-inflammatory Activity

Nitro compounds also play a role in modulating inflammatory responses. They can act as electrophiles, reacting with proteins involved in signaling pathways related to inflammation. This interaction can lead to altered functions of these proteins, potentially resulting in anti-inflammatory effects .

Case Study: Nitro Fatty Acids

Research on nitrated fatty acids indicates that they can inhibit key inflammatory pathways, such as NF-kB signaling. The anti-inflammatory effects observed in these compounds suggest that this compound may exhibit similar properties due to its nitro group .

The pharmacokinetic profile of nitro compounds is influenced by their ability to undergo metabolic transformations. The reduction of the nitro group is critical for their activity; this process typically involves enzymatic reactions that convert the nitro group into amine derivatives, which are often more biologically active .

Mechanisms Involved

- Reduction of Nitro Group : Enzymatic reduction leads to the formation of reactive intermediates.

- Covalent Binding : These intermediates can bind covalently to nucleophilic sites on biomolecules, including DNA and proteins.

- Altered Signaling Pathways : Interaction with signaling proteins can modulate inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.